2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C13H8F3NO. It is a derivative of benzamide, characterized by the presence of fluorine atoms at specific positions on the benzene ring and a carbamothioyl group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. Solvent recovery and recycling are also implemented to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A degradation product of diflubenzuron, used in the synthesis of various derivatives.
2,6-Difluorophenylacetic acid: Used in the synthesis of other fluorinated compounds.
2,6-Difluorophenol: Undergoes oxidative polymerization to form poly(2,6-difluoro-1,4-phenylene oxide).
Uniqueness
2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine and carbamothioyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
57160-70-0 |
---|---|
Molecular Formula |
C14H9F3N2OS |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2,6-difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H9F3N2OS/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) |
InChI Key |
JNTVUIPXUPRTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.